5-Cyclopropylisoxazole-3-carboxamide
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Overview
Description
5-Cyclopropylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylisoxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
5-Cyclopropylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylisoxazole-3-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of a carboxamide group.
5-Phenylisoxazole-3-carboxamide: Another isoxazole derivative with a phenyl group at the 5-position.
Uniqueness
5-Cyclopropylisoxazole-3-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |
InChI Key |
DKYIWKDELCEHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N |
Origin of Product |
United States |
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